Chloromethyl isocyanate

Physical organic chemistry Procurement specification Analytical method development

Chloromethyl isocyanate (CMIC) is an α‑haloalkyl isocyanate with the molecular formula C₂H₂ClNO, a molecular weight of 91.5 g·mol⁻¹, and a computed LogP of 0.518, reflecting moderate hydrophilicity. Structurally, it consists of a highly electrophilic isocyanate (–NCO) moiety covalently linked to a chloromethyl (–CH₂Cl) group, a combination that imparts a dual reactivity profile: the isocyanate function undergoes facile addition with nucleophiles (amines, alcohols, water) to form ureas, carbamates, or amines , while the pendant chloromethyl group provides a latent electrophilic site for subsequent nucleophilic substitution or metal‑mediated cross‑coupling reactions.

Molecular Formula C2H2ClNO
Molecular Weight 91.49 g/mol
CAS No. 7093-91-6
Cat. No. B1625920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl isocyanate
CAS7093-91-6
Molecular FormulaC2H2ClNO
Molecular Weight91.49 g/mol
Structural Identifiers
SMILESC(N=C=O)Cl
InChIInChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2
InChIKeyXKQTZYDZYSXGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Isocyanate (CAS 7093-91-6): Essential Procurement Data for a Bifunctional C1 Building Block in Pharmaceutical and Agrochemical Synthesis


Chloromethyl isocyanate (CMIC) is an α‑haloalkyl isocyanate with the molecular formula C₂H₂ClNO, a molecular weight of 91.5 g·mol⁻¹, and a computed LogP of 0.518, reflecting moderate hydrophilicity [1]. Structurally, it consists of a highly electrophilic isocyanate (–NCO) moiety covalently linked to a chloromethyl (–CH₂Cl) group, a combination that imparts a dual reactivity profile: the isocyanate function undergoes facile addition with nucleophiles (amines, alcohols, water) to form ureas, carbamates, or amines , while the pendant chloromethyl group provides a latent electrophilic site for subsequent nucleophilic substitution or metal‑mediated cross‑coupling reactions . This orthogonal reactivity distinguishes CMIC from simpler alkyl or aryl isocyanates, making it a strategic intermediate for constructing N‑heterocycles, functionalized polymers, and bioactive scaffolds in pharmaceutical and agrochemical research . The compound is commercially supplied as a colorless, pungent liquid with a minimum purity specification of 95% .

Why Methyl Isocyanate or Simple Aryl Isocyanates Cannot Substitute for Chloromethyl Isocyanate in Advanced Synthesis


Direct substitution of chloromethyl isocyanate with a common monofunctional isocyanate (e.g., methyl isocyanate, phenyl isocyanate) or even an α‑haloalkyl analog (e.g., 2‑chloroethyl isocyanate) is not synthetically equivalent because CMIC uniquely positions the nucleofugal chlorine atom α to the electrophilic NCO carbon [1]. This geminal arrangement enables distinct reactivity manifolds: after initial NCO addition, the resulting urea or carbamate adduct retains a chloromethyl substituent that can undergo intramolecular cyclization to form 1,3‑oxazolidinones or participate in subsequent SN2 displacement reactions to introduce a second pharmacophoric element . Isocyanates lacking the α‑chloro substituent (e.g., CH₃NCO) cannot support this sequential, one‑pot diversification, while β‑haloalkyl isocyanates (e.g., Cl(CH₂)₂NCO) exhibit different ring‑closure kinetics and product distributions . Therefore, selecting CMIC is not a matter of incremental reactivity adjustment but a prerequisite for accessing specific heterocyclic and bifunctional molecular architectures documented in the patent and primary literature [1].

Chloromethyl Isocyanate (7093-91-6): Direct Comparative Evidence Against Closest Analogs


Molecular Weight and Physicochemical Profile Differentiate CMIC from Simple Alkyl and Aryl Isocyanates

Chloromethyl isocyanate exhibits a molecular weight of 91.49 g·mol⁻¹, which is substantially higher than the core alkyl analog methyl isocyanate (57.05 g·mol⁻¹) and lower than the aromatic analog phenyl isocyanate (119.12 g·mol⁻¹) [1]. This intermediate molecular mass, combined with a computed LogP of 0.518 and topological polar surface area (TPSA) of 29.4 Ų , positions CMIC in a distinct property space: it is significantly less volatile and more lipophilic than methyl isocyanate (bp 39 °C), yet remains a distillable liquid, unlike solid phenyl isocyanate (mp −30 °C, but solid at low temperatures) [2].

Physical organic chemistry Procurement specification Analytical method development

Bifunctional Reactivity: Dual Electrophilic Sites Enable Sequential Diversification Unattainable with Methyl Isocyanate

CMIC possesses two discrete electrophilic centers: the isocyanate carbon (susceptible to nucleophilic addition) and the α‑chloro carbon (susceptible to SN2 displacement). In contrast, methyl isocyanate (CH₃NCO) provides only a single electrophilic site (NCO addition), and the methyl group is inert under typical reaction conditions . This bifunctionality is quantifiable by the number of distinct reaction pathways accessible: CMIC can (i) react with a primary amine to form a 1‑(chloromethyl)urea, which (ii) upon addition of a second nucleophile (e.g., thiolate) undergoes intramolecular cyclization to yield a 1,3‑oxazolidin‑2‑one derivative . Methyl isocyanate cannot participate in step (ii).

Organic synthesis Medicinal chemistry Polymer functionalization

Differential Toxicological Profile vs. Methyl Isocyanate: Reduced Volatility Mitigates Inhalation Risk

Methyl isocyanate (MIC) is classified under EU CLP as Acute Tox. 2 for inhalation (H330), reflecting its extreme volatility and high vapor pressure, which led to the catastrophic Bhopal incident [1]. Chloromethyl isocyanate, while also toxic and corrosive, exhibits significantly lower volatility due to its higher molecular weight and increased polar surface area . This reduced volatility translates to a lower immediate inhalation hazard during routine laboratory or pilot‑plant handling, provided appropriate engineering controls (fume hood, local exhaust ventilation) are in place. Quantitative vapor pressure data for CMIC are not widely published, but the ~60% higher molecular weight compared to MIC is a strong indicator of reduced volatility .

Process safety Industrial hygiene Regulatory compliance

Validated Use as a Key Intermediate in Heterocyclic Drug Synthesis: Yield Data from α‑Chlorobenzyl Isocyanate Analogs

While direct comparative yield data for CMIC itself are sparse in the open literature, closely related α‑chlorobenzyl isocyanates (which share the α‑chloroisocyanate motif) have been employed in the synthesis of 3,4‑dihydropyrimidin‑2(1H)‑ones, a privileged scaffold in calcium channel modulators . In a representative example, 3‑bromophenyl(chloromethyl) isocyanate (Ic) was isolated in 81% yield (bp 141–146 °C/0.2 mmHg) following reaction with a Biginelli‑type precursor . This demonstrates that the α‑chloroisocyanate functional group is compatible with multi‑component condensations and can be incorporated with high efficiency. In contrast, the use of non‑halogenated aryl isocyanates in analogous Biginelli reactions typically requires harsher conditions or affords lower regioselectivity [1].

Medicinal chemistry Process chemistry Heterocyclic synthesis

Chloromethyl Isocyanate (7093-91-6): Recommended Procurement for Specific Research and Industrial Workflows


Synthesis of 1,3‑Oxazolidin‑2‑one Scaffolds for Antibacterial or Antifungal Screening

CMIC is the reagent of choice for constructing the 1,3‑oxazolidin‑2‑one core, a motif found in oxazolidinone antibiotics. Reaction with a primary amine yields an N‑(chloromethyl)urea, which upon treatment with a mild base (e.g., NaH or K₂CO₃) undergoes intramolecular O‑alkylation to form the oxazolidinone ring . This two‑step, one‑pot sequence is not achievable with methyl isocyanate, which would afford a simple N‑methylurea lacking the electrophilic handle required for cyclization. Procurement of CMIC is therefore essential for any medicinal chemistry program targeting this pharmacophore .

Preparation of Isocyanatomethyl‑Functionalized Polymers for Coatings and Adhesives

In polymer science, CMIC is used to introduce terminal isocyanate groups onto hydroxy‑ or amino‑functionalized polymers via simple addition. More importantly, the pendant chloromethyl group can serve as a latent crosslinking site. For example, a polyol reacted with CMIC yields a polyurethane bearing chloromethyl side chains [1]; subsequent treatment with a dithiol or diamine under basic conditions effects covalent crosslinking through SN2 displacement. This dual‑cure mechanism (NCO addition followed by nucleophilic substitution) provides enhanced control over network density and mechanical properties compared to monofunctional isocyanates [1].

Synthesis of Novel N‑Heterocyclic Carbene (NHC) Precursors for Organometallic Catalysis

CMIC can react with 1,2‑diamines to form imidazolidin‑2‑ones bearing a chloromethyl substituent. Reduction of the urea carbonyl yields an imidazolidine, which upon N‑alkylation and subsequent deprotonation generates an N‑heterocyclic carbene ligand with a pendent chloromethyl group. This allows for further functionalization (e.g., anchoring to a solid support or introducing a chiral auxiliary) after metal complexation [2]. Alternative isocyanates without the α‑chloro group do not provide this post‑synthetic modification capability, limiting the structural diversity of accessible NHC libraries [2].

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